4-Chloro-2-((4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile
Description
4-Chloro-2-((4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a chlorine atom at the 4-position and an amino-linked 4-cyclopropyl-3-oxo-3,4-dihydropyrazine moiety at the 2-position. This structure combines aromatic, nitrile, and bicyclic dihydropyrazinone functionalities, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-2-[(4-cyclopropyl-3-oxopyrazin-2-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-10-2-1-9(8-16)12(7-10)18-13-14(20)19(6-5-17-13)11-3-4-11/h1-2,5-7,11H,3-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJUEMVKYQEMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of 4-chlorobenzonitrile, which can be synthesized via the ammoxidation of 4-chlorotoluene . The subsequent steps involve the formation of the dihydropyrazinyl moiety and its coupling with the benzonitrile core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler, more reduced form of the original compound.
Scientific Research Applications
4-Chloro-2-((4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, blending a benzonitrile scaffold with a dihydropyrazinone ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Lipophilicity: The benzonitrile-carbamate analogs (e.g., compounds 4a–i) exhibit higher lipophilicity (log k = 2.1–3.8) due to alkyl carbamate substituents . In contrast, the target compound’s dihydropyrazinone ring may reduce lipophilicity, favoring aqueous solubility—a critical factor in drug bioavailability.
The dichlorophenyl analog lacks the dihydropyrazinone’s hydrogen-bonding capacity, which may limit interactions with polar enzyme pockets.
Molecular Weight (MW) : The target compound (MW ~275.7 g/mol) is lighter than the dichlorophenyl-cyclopropylmethyl analog (MW 317.21 g/mol) , aligning better with Lipinski’s rule for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
